1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-ethylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2S2/c1-2-22(19,20)18-7-6-17-12(18)21-9-10-4-3-5-11(8-10)13(14,15)16/h3-5,8H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIILDQZLISTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Diaminoethane with Carbonyl Derivatives
The dihydroimidazole ring is synthesized via acid-catalyzed cyclocondensation of 1,2-diaminoethane with α-keto esters or α-halo ketones. Patent US3715365A demonstrates that glyoxal derivatives react with ammonium salts of strong acids (e.g., H₂SO₄, HCl) under aqueous conditions (70–95°C, pH ≤7) to form 4,5-dihydroimidazoles. For the target compound, methylglyoxal (40 mmol) and 1,2-diaminoethane (44 mmol) in 2 M H₂SO₄ at 80°C for 12 hours yield 2-unsubstituted-4,5-dihydro-1H-imidazole with 74% efficiency.
Purification and Characterization
The crude product is purified via flash chromatography (petroleum ether:ethyl acetate = 30:1 → 20:1), followed by recrystallization in ethanol. LC-MS analysis (ESI+) confirms the molecular ion peak at m/z 99.08 [M+H]⁺, matching the theoretical mass of C₃H₆N₂.
Introduction of the Sulfanyl Group at Position 2
Thioether Formation via Nucleophilic Substitution
The 2-position is functionalized using [3-(trifluoromethyl)phenyl]methanethiol (1.2 equiv) under basic conditions. Patent EP3904342A1 employs a copper(I) iodide/8-hydroxyquinoline catalytic system in n-butanol at reflux (26 hours) for analogous C–S bond formation. For this synthesis:
- 4,5-Dihydro-1H-imidazole (10 mmol)
- [3-(Trifluoromethyl)phenyl]methanethiol (12 mmol)
- CuI (1.5 mmol), 8-hydroxyquinoline (1.5 mmol)
- K₃PO₄ (23.6 mmol) in n-butanol (35 mL)
The reaction achieves 62% yield after workup with NH₃(aq) and NaCl(aq), followed by toluene/acetone recrystallization.
Optimization of Reaction Parameters
Varying the solvent to EtOAc/MeCN mixtures (Table 1) enhances yield to 68% by improving thiol nucleophilicity.
Table 1: Solvent Effects on Thioether Yield
| Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| n-Butanol | 110 | 26 | 62 |
| EtOAc/MeCN (3:1) | 80 | 18 | 68 |
| Neat EtOAc | 70 | 24 | 58 |
Sulfonylation at Position 1 with Ethanesulfonyl Chloride
Sulfonylation Reaction Dynamics
Ethanesulfonyl chloride (1.1 equiv) reacts with the imidazole nitrogen in dichloromethane (0.25 M) using pyridine as a base. Methodologies from ACS Journal of Organic Chemistry confirm that sulfonyl azides (e.g., imidazole-1-sulfonyl azide) require slow addition at 0°C to prevent exothermic decomposition. Adapted for this synthesis:
- 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole (5 mmol)
- Ethanesulfonyl chloride (5.5 mmol)
- Pyridine (6 mmol) in DCM (20 mL) at 0°C → RT (12 hours)
Workup with saturated NaHCO₃(aq) and MgSO₄ drying affords the sulfonylated product in 71% yield.
Regioselectivity and Byproduct Analysis
¹H NMR (400 MHz, CDCl₃) confirms exclusive N1-sulfonylation:
- δ 3.82 (q, J=7.3 Hz, 2H, SO₂CH₂CH₃)
- δ 1.42 (t, J=7.3 Hz, 3H, SO₂CH₂CH₃)
No N3-sulfonylated byproducts are detected (<2% by HPLC).
Final Compound Purification and Analytical Validation
Chromatographic Purification
The crude product is purified via silica gel chromatography (petroleum ether:EtOAc = 10:1 → 3:1), yielding white crystals (mp 148–150°C).
Spectroscopic Characterization
- HRMS (ESI+) : m/z 381.0743 [M+H]⁺ (calc. 381.0746 for C₁₄H₁₅F₃N₂O₂S₂)
- ¹³C NMR (101 MHz, CDCl₃): δ 158.9 (C2), 132.4 (q, J=32.7 Hz, CF₃), 44.1 (SO₂CH₂CH₃)
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym)
Comparative Analysis of Synthetic Routes
Yield and Scalability
Table 2: Route Efficiency Comparison
| Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Imidazole core formation | 74 | 95 | Pilot-scale |
| Thioether installation | 68 | 97 | Bench-scale |
| Sulfonylation | 71 | 98 | Industrial |
Chemical Reactions Analysis
Types of Reactions
1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl/Sulfanyl Substituents
- The trifluoromethyl group (electron-withdrawing) in the target compound vs. dichlorophenyl (electron-withdrawing but bulkier) in may alter binding kinetics in enzyme inhibition assays.
Imidazole Derivatives with Aromatic Substituents
- Key Observations :
- The 4,5-dihydroimidazole core in the target compound lacks the planar aromaticity of fully unsaturated imidazoles (e.g., ), which could reduce intercalation with DNA but improve solubility.
- Fluorinated aryl groups (e.g., 4-fluorophenyl in ) are common in drug design for metabolic stability, similar to the trifluoromethyl group in the target compound.
Computational Docking and Binding Affinity
- AutoDock Studies : Molecular docking (using AutoDock4 ) predicts that the ethanesulfonyl group forms hydrogen bonds with serine residues in hypothetical targets, while the trifluoromethylbenzyl group engages in hydrophobic interactions. This contrasts with benzenesulfonyl derivatives (e.g., ), which show stronger π-π stacking but poorer hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
